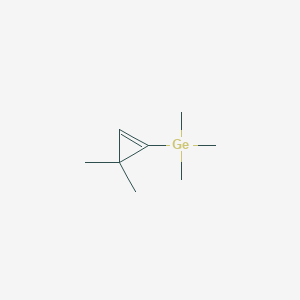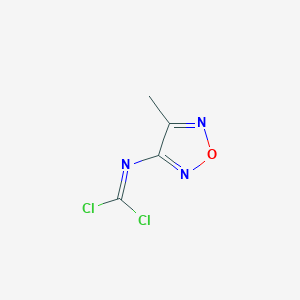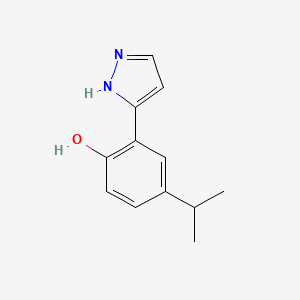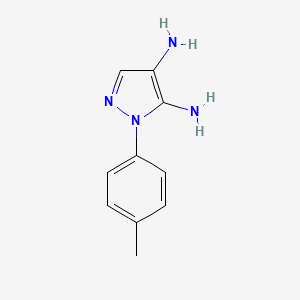
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C8H16Ge. This compound is characterized by the presence of a cyclopropene ring substituted with two methyl groups and a trimethylgermane group. It is a specialty chemical used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane typically involves the reaction of cyclopropene derivatives with germanium-containing reagents. One common method is the reaction of 3,3-dimethylcyclopropene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring and germanium center play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by influencing the activity of specific proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)silane
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)stannane
Uniqueness
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs
Eigenschaften
CAS-Nummer |
175650-24-5 |
|---|---|
Molekularformel |
C8H16Ge |
Molekulargewicht |
184.84 g/mol |
IUPAC-Name |
(3,3-dimethylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7(8)9(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
YBKHHTXGBUKXBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C1[Ge](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)


![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
